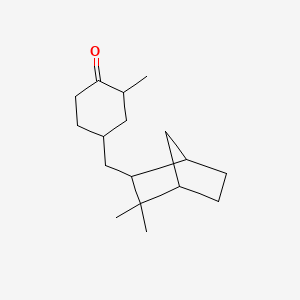
(3-Methoxy-1,2-benzothiazol-5-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzisothiazole-5-acetonitrile, 3-methoxy- is a heterocyclic compound that belongs to the benzisothiazole family. This compound is characterized by the presence of a benzene ring fused to a thiazole ring, with an acetonitrile and a methoxy group attached to the structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisothiazole-5-acetonitrile, 3-methoxy- typically involves the reaction of 2-mercaptoaniline with acetonitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours, resulting in the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of 1,2-Benzisothiazole-5-acetonitrile, 3-methoxy- may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts, such as palladium or platinum, can enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzisothiazole-5-acetonitrile, 3-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the methoxy or acetonitrile groups are replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), acids (hydrochloric acid, sulfuric acid), bases (sodium hydroxide, potassium hydroxide).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Compounds with new functional groups replacing the methoxy or acetonitrile groups.
Wissenschaftliche Forschungsanwendungen
1,2-Benzisothiazole-5-acetonitrile, 3-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Benzisothiazole-5-acetonitrile, 3-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzisothiazole: Another isomer with a different arrangement of the thiazole ring.
2,1-Benzisothiazole: Another structural isomer with a different fusion pattern of the benzene and thiazole rings.
Benzoxazole: A related compound where the sulfur atom is replaced by an oxygen atom.
Uniqueness
1,2-Benzisothiazole-5-acetonitrile, 3-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and acetonitrile groups allows for unique reactivity and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
65412-57-9 |
|---|---|
Molekularformel |
C10H8N2OS |
Molekulargewicht |
204.25 g/mol |
IUPAC-Name |
2-(3-methoxy-1,2-benzothiazol-5-yl)acetonitrile |
InChI |
InChI=1S/C10H8N2OS/c1-13-10-8-6-7(4-5-11)2-3-9(8)14-12-10/h2-3,6H,4H2,1H3 |
InChI-Schlüssel |
SPNLAZDMHFNAAC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NSC2=C1C=C(C=C2)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Ethanol, 2,2'-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B14476817.png)

